PRP22 protein - 134711-02-7

PRP22 protein

Catalog Number: EVT-1521036
CAS Number: 134711-02-7
Molecular Formula: C6H8BrF3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PRP22 protein, a member of the DEAH-box family of RNA helicases, plays a crucial role in the splicing of pre-mRNA in Saccharomyces cerevisiae (baker's yeast). It is an adenosine triphosphatease that facilitates the release of mature mRNA from the spliceosome, a complex responsible for excising introns and joining exons in eukaryotic gene expression. PRP22 ensures the fidelity of splicing by proofreading splice site selection, thereby preventing erroneous splicing that can lead to various diseases .

Source

PRP22 is encoded by the PRP22 gene located on chromosome VII of S. cerevisiae. The protein has been extensively studied due to its essential roles in mRNA processing and its involvement in maintaining splicing fidelity . Research into PRP22 has implications for understanding alternative splicing mechanisms and their associated pathologies in humans.

Classification

PRP22 is classified as a DEAH-box RNA helicase, characterized by its ability to unwind RNA duplexes and mediate ATP-dependent processes. This classification indicates its function in RNA metabolism, particularly in splicing and mRNA release from the spliceosome .

Synthesis Analysis

Methods

PRP22 can be synthesized using several biochemical techniques. Common methods include:

  • Recombinant DNA technology: The PRP22 gene is cloned into expression vectors, which are then transformed into E. coli or yeast cells for protein production.
  • Purification techniques: Following expression, PRP22 is purified using affinity chromatography methods such as Nickel-Nitrilotriacetic Acid chromatography, exploiting its histidine-tagged version for efficient isolation .

Technical Details

The purification process often involves multiple steps to achieve high purity and activity levels. For instance, after initial purification via affinity chromatography, further purification may be performed using size-exclusion chromatography to separate PRP22 based on molecular weight. The final product is typically analyzed through sodium dodecyl sulfate polyacrylamide gel electrophoresis to confirm purity and integrity .

Molecular Structure Analysis

Structure

PRP22 exhibits a complex tertiary structure typical of DEAH-box proteins, featuring several conserved motifs essential for its helicase activity. The structure includes:

  • DEAH-box: A conserved sequence critical for ATP binding and hydrolysis.
  • RNA-binding domains: Regions that facilitate interaction with RNA substrates during splicing.

Data

Crystallographic studies have provided insights into the molecular structure of PRP22, revealing how it interacts with RNA and ATP. Structural data indicate that PRP22 undergoes conformational changes upon ATP hydrolysis, which are essential for its function in splicing .

Chemical Reactions Analysis

Reactions

PRP22 is involved in several key chemical reactions during mRNA processing:

  • ATP hydrolysis: This reaction provides the energy necessary for PRP22's conformational changes and functional activities.
  • RNA unwinding: PRP22 catalyzes the unwinding of RNA duplexes within the spliceosome, facilitating the release of mature mRNA.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including nucleotide triphosphate hydrolysis assays and RNA binding assays. These techniques help elucidate the efficiency and mechanism of action of PRP22 during splicing events .

Mechanism of Action

Process

The mechanism by which PRP22 functions involves several steps:

  1. Binding to spliceosome: PRP22 binds to the spliceosome at specific stages during pre-mRNA splicing.
  2. ATP hydrolysis: Upon binding ATP, PRP22 undergoes conformational changes that enable it to interact with RNA.
  3. RNA remodeling: The protein facilitates the unwinding of RNA duplexes, promoting correct alignment of splice sites.
  4. Release of mRNA: After splicing is completed, PRP22 assists in releasing the mature mRNA from the spliceosome .

Data

Studies utilizing advanced imaging techniques like cryo-electron microscopy have provided detailed insights into how PRP22 interacts with RNA substrates and the spliceosome throughout these processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 76 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically around 6.0 to 7.0.

Chemical Properties

  • Solubility: Soluble in buffer solutions commonly used for protein studies.
  • Stability: Maintains structural integrity under physiological conditions but may denature under extreme temperatures or pH levels.

Relevant data from experimental studies indicate that PRP22 retains functionality across a range of conditions but shows optimal activity at physiological temperatures (around 30°C) and neutral pH .

Applications

PRP22 has significant scientific applications:

  • Gene expression studies: Understanding its role in mRNA processing aids in elucidating gene regulation mechanisms.
  • Disease research: Investigating how mutations or misregulation of PRP22 contribute to diseases linked with splicing errors can inform therapeutic strategies.
  • Biotechnology: Insights into PRP22's function can be applied in developing tools for manipulating gene expression in synthetic biology applications.

Research continues to explore the full implications of PRP22's functions, particularly concerning alternative splicing and its broader impacts on cellular processes and disease states .

Introduction to PRP22 in Pre-mRNA Splicing

PRP22 is an essential RNA-dependent ATPase and ATP-dependent RNA helicase belonging to the DExH-box family of proteins. It operates within the spliceosomal machinery, a dynamic complex of small nuclear ribonucleoproteins (snRNPs) and protein factors responsible for intron removal and exon ligation in eukaryotic pre-messenger RNA (pre-mRNA). PRP22 executes two mechanistically distinct yet sequential functions during the late stages of splicing: an ATP-independent role in facilitating the second catalytic step (exon ligation) and an ATP-dependent role in releasing the mature mRNA product from the spliceosome [1] [3] [4]. This dual functionality positions PRP22 as a critical regulator of splicing fidelity and mRNA export competence.

Table 1: Key Biochemical and Functional Properties of PRP22

PropertyDetailsFunctional Consequence
Protein FamilyDExH-box RNA Helicase (SF2 Superfamily)Utilizes ATP hydrolysis to unwind RNA duplexes or remodel RNA-protein complexes
Molecular Weight~130 kDa (Yeast: 1145 amino acids)Large multidomain protein with regulatory and catalytic regions
Key DomainsHelicase core (domains 1A, 2A, 1B, 2B), N-terminal region (262-480 critical for function), S1 motif (177-256)Core domains catalyze ATP hydrolysis/RNA unwinding; N-terminus targets spliceosome [8]
Enzymatic ActivitiesRNA-dependent ATPase; ATP-dependent RNA helicase (3'->5' direction)Provides energy for conformational changes and RNA displacement during mRNA release
Splicing Roles1. ATP-independent function in second catalytic step2. ATP-dependent mRNA release from spliceosomeEnsures catalytic efficiency and liberates mature mRNA for nuclear export [1] [3]
Essential MotifsMotif Ia (TQPRRVAA), IV (LVFLTG), V (TNIAETSIT)Critical for ATP binding/hydrolysis, RNA binding, and coupling energy to helicase activity [5]

PRP22 as a DEAH-Box RNA Helicase in Spliceosomal Machinery

PRP22 functions as a molecular motor within the spliceosome, utilizing the energy from ATP hydrolysis to drive structural rearrangements of RNA or RNA-protein complexes. Its helicase activity, capable of unwinding RNA duplexes in a 3' to 5' direction, is crucial for its disassembly function [1] [3] [8]. Structurally, PRP22 contains conserved helicase domains common to DExH/D proteins, including motifs involved in ATP binding (Motifs I, Ia, II, III, VI) and RNA binding/interaction (Motifs Ia, III, IV, V, VI) [5]. Mutational analysis reveals the critical importance of specific residues within these motifs. For instance:

  • Mutations in Motif V (TNIAETSIT), particularly T757A, I764A, and T765A, are lethal in Saccharomyces cerevisiae. T757A abolishes RNA stimulation of ATPase activity, while T765A renders ATP hydrolysis strictly RNA-dependent [5].
  • F697A (Motif IV) confers cold sensitivity and disrupts helicase activity and mRNA release without affecting basal ATPase function [5].

PRP22 engages the spliceosome after the first catalytic step (branch formation and 5' splice site cleavage). Its initial role in the second transesterification reaction (exon ligation) is surprisingly independent of ATP hydrolysis [1] [3]. This function becomes particularly critical when the distance between the branchpoint adenosine and the 3' splice site is suboptimal, suggesting PRP22 helps position or stabilize components for efficient exon ligation [1]. Following exon ligation, PRP22 undergoes an ATP-dependent conformational change or activation. It then catalyzes the disassembly of the post-catalytic spliceosome, specifically driving the release of the mature mRNA product. This involves disrupting base-pairing interactions between the mRNA and the U5 snRNA loop and potentially other RNA-protein interactions, freeing the mRNA for nuclear export [1] [3] [4]. PRP22 also acts as a proofreading factor, rejecting suboptimal splicing products that fail to meet kinetic or structural criteria, thereby ensuring fidelity [4] [7].

Evolutionary Conservation of PRP22 Across Eukaryotes

PRP22 is a highly conserved component of the eukaryotic splicing machinery. Homologs have been identified across diverse eukaryotic lineages, underscoring its fundamental role in gene expression.

  • Fungi: Saccharomyces cerevisiae Prp22 serves as the archetype for functional studies [1] [3] [4].
  • Metazoans:
  • Mammals: Human DHX8 is the direct ortholog of yeast Prp22, sharing significant sequence similarity and functional roles in splicing [7].
  • Vertebrates: Zebrafish Dhx8 is crucial for embryonic development. Mutations (mummy allele) cause severe defects, including complete absence of primitive hematopoiesis (lack of myeloid and erythroid cells), extensive apoptosis, and embryonic lethality by 30 hours post-fertilization. These defects stem from global pre-mRNA splicing defects affecting critical developmental genes, highlighting the conserved essential function [7].
  • Other Eukaryotes: Homologs are present in plants, protists, and other model organisms, indicating an ancient origin predating the divergence of major eukaryotic groups [2].

Table 2: Evolutionary Conservation of PRP22 Homologs

Organism GroupRepresentative OrganismPRP22 HomologKey Evidence/Function
Fungi (Ascomycota)Saccharomyces cerevisiaePrp22Biochemically characterized; essential for step 2 and mRNA release [1] [3]
MammalsHomo sapiensDHX8Sequence homology; functional complementation studies; role in splicing confirmed [7]
Teleost FishDanio rerio (Zebrafish)Dhx8Genetic essentiality; splicing defects in mmy mutants; hematopoietic failure [7]
InsectsDrosophila melanogasterCG3243 (Dhx8)Sequence homology; predicted splicing function
NematodesCaenorhabditis elegansDHX8Sequence homology; essential gene (RNAi lethality)
PlantsArabidopsis thalianaAt3g18810Sequence homology; contains DEAH helicase domain

This deep conservation reflects the fundamental importance of efficient and accurate spliceosome disassembly and mRNA release across eukaryotes. While core functions are preserved, lineage-specific adaptations or interactions with other splicing factors may exist.

Functional Significance in mRNA Processing and Genome Integrity

The dual roles of PRP22 are indispensable for efficient gene expression and cellular health:

  • Ensuring Splicing Efficiency and Fidelity: By facilitating the second catalytic step, particularly under suboptimal sequence conditions, PRP22 enhances the efficiency of exon ligation [1]. Its subsequent proofreading function acts as a quality control checkpoint, preventing improperly spliced or immature mRNAs from being released and translated, which could produce dysfunctional or deleterious proteins [4] [7].
  • Enabling mRNA Nuclear Export: The ATP-dependent release of mature mRNA from the spliceosome by PRP22 is a prerequisite for its recruitment to the nuclear export machinery. mRNAs trapped on the spliceosome cannot be translated. The mummy zebrafish mutant demonstrates the catastrophic consequences of global mRNA export failure due to defective Dhx8 function, leading to widespread developmental defects and cell death [7].
  • Recycling Spliceosomal Components: Efficient disassembly of the post-spliceosomal complex by PRP22 is crucial for recycling its components (snRNPs, proteins) for subsequent rounds of splicing. Failure to recycle would deplete the available splicing machinery, halting gene expression.
  • Maintaining Genomic Stability: Defects in pre-mRNA splicing, including failures in spliceosome disassembly, can lead to:
  • Accumulation of R-loop structures: DNA:RNA hybrids formed by nascent transcripts hybridizing to the template DNA strand. These structures are potent inducers of DNA damage and genomic instability [2].
  • Cellular Stress Responses: Global splicing defects trigger stress pathways, often culminating in apoptosis (programmed cell death), as observed in zebrafish dhx8 mutants [7].
  • Connection to Disease: While not the focus here, the essential role of human DHX8 and the severe consequences of its dysfunction in models highlight its potential links to human disorders, including hematopoietic deficiencies and possibly cancer, via effects on gene expression fidelity and genome integrity [7].
  • Genetic Interactions with Spliceosome Core: Genetic analyses reveal functional interplay between PRP22 and other core spliceosome components. Notably, mutations in the U5 snRNP protein Prp8 (e.g., R1753K) can suppress the growth defects and splicing deficiencies caused by helicase-impaired prp22 mutants (like F697A and I764A). This suggests Prp8 normally stabilizes an RNA structure or RNA-protein interaction within the spliceosome that PRP22 must disrupt during mRNA release. Weakening this stabilization via prp8 mutations bypasses the need for robust PRP22 helicase activity [5].

Compound List: PRP22, DHX8, Dhx8, DEAH-box RNA helicase, Prp22 protein.

Properties

CAS Number

134711-02-7

Product Name

PRP22 protein

Molecular Formula

C6H8BrF3

Synonyms

PRP22 protein

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